Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate
CAS No.: 955886-84-7
Cat. No.: VC2858369
Molecular Formula: C10H10N2O3S
Molecular Weight: 238.27 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 955886-84-7 |
---|---|
Molecular Formula | C10H10N2O3S |
Molecular Weight | 238.27 g/mol |
IUPAC Name | methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate |
Standard InChI | InChI=1S/C10H10N2O3S/c1-14-6-3-5(9(13)15-2)4-7-8(6)12-10(11)16-7/h3-4H,1-2H3,(H2,11,12) |
Standard InChI Key | SYZNSAWWLCRFFT-UHFFFAOYSA-N |
SMILES | COC1=C2C(=CC(=C1)C(=O)OC)SC(=N2)N |
Canonical SMILES | COC1=C2C(=CC(=C1)C(=O)OC)SC(=N2)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate belongs to the benzothiazole family, which is widely used in synthetic and medicinal chemistry. The benzothiazole core consists of a benzene ring fused with a thiazole ring, creating a bicyclic structure . This particular derivative contains three key functional groups:
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An amino group (-NH₂) at position 2
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A methoxy group (-OCH₃) at position 4
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A methyl carboxylate (-COOCH₃) at position 6
The presence of these substituents at different positions on the bicycle offers the possibility to thoroughly explore the chemical space around the molecule, making it valuable as a building block for further chemical derivatization .
Physical and Chemical Properties
While specific data for methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate is limited in the search results, its properties can be inferred from similar compounds. For comparison, Table 1 presents the physical properties of the structurally related compound methyl 2-chloro-4-methoxybenzo[d]thiazole-6-carboxylate.
Table 1: Predicted Physical Properties of Related Compound
Property | Methyl 2-chloro-4-methoxybenzo[d]thiazole-6-carboxylate |
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Boiling Point | 372.1±22.0 °C (Predicted) |
Density | 1.430±0.06 g/cm³ (Predicted) |
Molecular Weight | 257.69 g/mol |
Molecular Formula | C₁₀H₈ClNO₃S |
Based on structural similarities, methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate would have comparable physical properties with some differences due to the amino group replacing the chloro group at position 2 . The molecular formula for methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate would be C₁₀H₁₀N₂O₃S, with a slightly different molecular weight than the chloro analog.
Synthesis Methods
General Synthetic Approach for Benzothiazole Derivatives
The synthesis of methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate can be achieved through modifications of established procedures for similar benzothiazole compounds. The general synthetic pathway for related compounds involves a cyclization reaction using appropriately substituted methyl p-aminobenzoates, potassium thiocyanate, and bromine as reagents .
A key synthetic approach reported for similar compounds involves the following steps:
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Reaction of a substituted methyl 4-aminobenzoate with potassium thiocyanate in glacial acetic acid
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Addition of bromine dissolved in acetic acid dropwise at 10°C
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Stirring at room temperature overnight
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Basification with ammonia solution to pH 8 for product isolation
Specific Synthesis Route for Methoxy-substituted Derivatives
For introducing the methoxy group at position 4, the synthesis would likely involve:
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Starting with an appropriate hydroxy-substituted precursor
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Protection of amino groups if necessary
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O-alkylation using methyl iodide and a suitable base
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Cyclization to form the benzothiazole ring system
The research by Zidar et al. describes an elegant pathway for synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylates that can be further derivatized through Williamson ether synthesis . This approach could be applied to synthesize methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate from methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate via O-methylation.
Optimization of Protecting Groups
Various protecting groups have been explored for the efficient synthesis of substituted benzothiazoles. For hydroxyl groups, the tert-butyldimethylsilyl protecting group has demonstrated superior results, as it can be easily removed during the isolation process . This protection strategy would be valuable when synthesizing methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate to ensure selectivity in the formation of the methoxy group.
Structural Characterization
Spectroscopic Identification
Spectroscopic methods such as NMR spectroscopy would be valuable for confirming the structure of methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate. Based on related compounds, characteristic chemical shifts would include:
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NH₂ protons appearing around 6.40-7.91 ppm in ¹H NMR spectra
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Methoxy protons (-OCH₃) typically appearing as a singlet around 3.8-4.0 ppm
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Methyl ester protons (-COOCH₃) appearing as a singlet around 3.8-3.9 ppm
Chemical Reactivity and Derivatization
Reactive Sites for Further Functionalization
Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate presents several reactive sites for further functionalization:
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The 2-amino group can undergo various transformations including acylation, alkylation, and condensation reactions
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The methyl carboxylate at position 6 can be hydrolyzed to the corresponding carboxylic acid or reduced to alcohol
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The methoxy group at position 4 can potentially undergo demethylation under appropriate conditions
These reactive sites make the compound a valuable building block for designing more complex molecules with potentially enhanced biological activities .
Biological Significance and Applications
As a Chemical Building Block
Beyond its potential direct biological applications, methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate serves as an important building block in synthetic organic chemistry. The compound meets the criteria for developable building blocks, as it contains "chemically addressable functional groups that can be further derivatized" .
This characteristic makes it valuable for the efficient and rapid design and synthesis of bioactive analogues, particularly in contexts where systematic exploration of structure-activity relationships is required.
Comparison with Related Compounds
Structural Analogs
Table 2 presents a comparison of methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate with related benzothiazole derivatives.
Table 2: Structural Comparison of Related Benzothiazole Derivatives
Compound | Position 2 | Position 4 | Position 6 | Molecular Formula |
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Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate | -NH₂ | -OCH₃ | -COOCH₃ | C₁₀H₁₀N₂O₃S |
Methyl 2-chloro-4-methoxybenzo[d]thiazole-6-carboxylate | -Cl | -OCH₃ | -COOCH₃ | C₁₀H₈ClNO₃S |
Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate | -NH₂ | -morpholin-4-yl | -COOCH₃ | C₁₃H₁₅N₃O₃S |
Methyl 2-amino-1,3-benzothiazole-6-carboxylate | -NH₂ | -H | -COOCH₃ | C₉H₈N₂O₂S |
Methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate | -NH₂ | -OH | -COOCH₃ | C₉H₈N₂O₃S |
This structural comparison highlights the similarities and differences between methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate and related compounds, emphasizing the systematic exploration of substitution patterns in benzothiazole chemistry .
Structure-Property Relationships
The substitution pattern significantly influences the physical, chemical, and potentially biological properties of these compounds. For instance:
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